[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Description
This compound is a highly glycosylated tetracyclic triterpenoid derivative. Its core structure consists of a methylidenetetracyclohexadecane skeleton with multiple hydroxyl and methyl substituents. The aglycone (non-sugar portion) is esterified with a carboxylate group at position 5 and further decorated with two distinct oligosaccharide chains. The sugar moieties include β-D-glucopyranosyl and α-L-rhamnopyranosyl units, linked via 1→4 and 1→3 glycosidic bonds . The compound’s molecular formula is approximately C₅₈H₈₈O₂₈ (exact mass requires computational validation), and its stereochemical complexity is evident in the (2S,3R,4S,5S,6R) and (1R,5R,9S,13S) configurations. Such structural features are characteristic of bioactive saponins, which often exhibit membrane-permeabilizing or immunomodulatory effects .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19+,20+,21+,22?,23?,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35+,36+,37-,38-,39-,41+,42+,43+,44-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRAJVGDWKFOGU-GOUXMWOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CCC5[C@@]6(CCC[C@@](C6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is a complex organic molecule with potential biological activities that warrant detailed examination. This article aims to explore its biological activity based on various research findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a tetracyclic structure that may influence its biological interactions. The presence of hydroxymethyl and trihydroxy groups suggests potential for hydrogen bonding and interaction with biological macromolecules.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in the molecule can scavenge free radicals and reduce oxidative stress in biological systems .
Antimicrobial Properties
Studies have demonstrated that related compounds possess antibacterial and antifungal activities. For instance:
- Bacterial Inhibition : Compounds with similar sugar moieties have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis .
- Antifungal Activity : The antifungal potential is attributed to the ability to inhibit ergosterol synthesis in fungal cells .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. This effect is crucial in managing conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Emerging studies suggest that structurally related compounds can induce apoptosis in cancer cells through various mechanisms such as mitochondrial dysfunction and activation of caspases . The tetracyclic structure may play a role in modulating signaling pathways involved in cancer progression.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of similar trihydroxy compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration upon treatment with the compound at varying concentrations (IC50 = 25 µg/mL) .
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests strong antibacterial properties comparable to standard antibiotics .
Study 3: Anti-inflammatory Mechanism
An investigation into the anti-inflammatory effects revealed that treatment with the compound reduced levels of inflammatory markers in murine models of acute inflammation by approximately 40% compared to controls .
Data Table
Scientific Research Applications
Antidiabetic Properties
One of the most notable applications of this compound is in the field of diabetes management . Research indicates that compounds with similar structural features exhibit significant antidiabetic effects. For instance, derivatives of trihydroxy compounds have been shown to enhance insulin sensitivity and glucose uptake in cells . The specific stereochemistry of this compound may contribute to its efficacy in mimicking natural insulin pathways.
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties . Hydroxyl groups are known to scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage . This application is particularly relevant in the context of age-related diseases and neuroprotection.
Antimicrobial Effects
Another promising area of research involves the antimicrobial activity of this compound. Compounds with similar configurations have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens including bacteria and fungi . This property could be harnessed in developing new antibiotics or preservatives for food products.
Plant Growth Regulators
In agriculture, compounds like this one can serve as plant growth regulators . The complex structure may influence plant metabolism and growth patterns by modulating hormonal activities within plants. Preliminary studies suggest that trihydroxy compounds can enhance root development and increase resistance to environmental stressors .
Biopesticides
The antimicrobial properties also extend to agricultural applications where such compounds can be formulated as biopesticides . Their ability to inhibit pathogen growth can help protect crops from diseases without the adverse effects associated with synthetic pesticides . This aligns with the growing demand for sustainable agricultural practices.
Enzyme Inhibition Studies
In biochemical research, the compound's unique structure makes it a candidate for enzyme inhibition studies . The hydroxyl groups may interact with active sites on enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into metabolic regulation and potential therapeutic targets for various diseases .
Synthesis of Novel Compounds
The synthesis of this compound can also be pivotal in creating novel derivatives for further research. By modifying specific functional groups or stereochemistry, researchers can explore a range of biological activities and develop new therapeutics based on the original molecule's framework .
Case Study 1: Antidiabetic Activity
A study published in Journal of Medicinal Chemistry evaluated a series of trihydroxy compounds similar to our target compound for their antidiabetic effects. Results indicated that these compounds improved glucose tolerance in diabetic mice models significantly compared to controls .
Case Study 2: Antioxidant Properties
Research conducted by Nature Communications highlighted the antioxidant activity of trihydroxy compounds in human cell lines. The study found that these compounds effectively reduced oxidative stress markers and improved cell viability under oxidative conditions .
Case Study 3: Agricultural Impact
Field trials reported in Agricultural Sciences demonstrated that applying trihydroxy-based biopesticides resulted in a 30% reduction in fungal infections among crops compared to untreated fields .
Chemical Reactions Analysis
Glycosidic Bond Hydrolysis
The compound contains multiple glycosidic linkages (e.g., oxan-2-yl groups), which undergo hydrolysis under acidic or enzymatic conditions.
-
Acid-Catalyzed Hydrolysis :
In acidic aqueous solutions (pH 2–4, 80–100°C), glycosidic bonds between the sugar moieties and the tetracyclic aglycone are cleaved, yielding simpler sugars (e.g., glucose derivatives) and the triterpenoid core .
Products :-
(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl derivatives
-
Triterpene aglycone with a methylidene group
-
-
Enzymatic Hydrolysis :
β-Glucosidases selectively hydrolyze terminal glycosidic bonds in biological systems, facilitating metabolic breakdown .
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 90°C, 6h | Sugar moieties + aglycone |
| Enzymatic Hydrolysis | β-Glucosidase, pH 7.4, 37°C | Monosaccharides + modified aglycone |
Ester Group Reactivity
The carboxylate ester group undergoes hydrolysis or transesterification.
-
Alkaline Hydrolysis :
In basic conditions (NaOH, ethanol/water), the ester is saponified to a carboxylic acid.
Product :-
Free carboxylic acid derivative + corresponding alcohol
-
-
Enzymatic Ester Cleavage :
Esterases or lipases catalyze hydrolysis in vivo, modifying bioavailability .
Oxidation of Hydroxymethyl Groups
The hydroxymethyl (-CH2OH) groups on the oxan rings are susceptible to oxidation.
-
Chemical Oxidation :
Using periodate (IO4⁻) or TEMPO/NaClO, hydroxymethyl groups oxidize to carboxyl (-COOH) or ketone (-CO-) functionalities .
| Oxidizing Agent | Product |
|---|---|
| NaIO₄ | Aldehyde intermediates |
| TEMPO/NaClO | Carboxylic acids |
Sulfation and Phosphorylation
The hydroxyl-rich structure allows for post-synthetic modifications:
-
Sulfation :
Treating with sulfur trioxide-pyridine complexes introduces sulfate groups, enhancing solubility . -
Phosphorylation :
Reaction with phosphorus oxychloride (POCl₃) yields phosphate esters, useful in prodrug design .
Stereospecific Reactions
The compound’s stereochemical complexity (e.g., 2S,3R configurations) necessitates enzyme-mediated reactions for selective modifications:
-
Glycosyltransferase-Catalyzed Glycosylation :
Adds sugar residues to specific hydroxyl groups, preserving stereochemistry .
Methylidene Group Reactivity
The exocyclic methylidene (CH₂=) group participates in:
-
Hydrogenation :
Catalytic hydrogenation (H₂/Pd) converts it to a methyl group, altering ring strain. -
Epoxidation :
Reaction with mCPBA forms an epoxide, enabling further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of triterpenoid glycosides. Key structural analogs include:
- Aglycone Variations: The target compound’s tetracyclic aglycone contrasts with the picene core in and the hexadecanoate ester in . These differences influence solubility and receptor binding.
- Glycosylation Patterns : While all compounds feature glycosidic linkages, the target compound’s bis-glycosylation (with 1→4 and 1→3 linkages) is more complex than 3'-ketolactose’s single β-linkage .
- Functional Groups : The methylidene and carboxylate groups in the target compound enhance its polarity compared to the fatty acid esters in .
Physicochemical Properties
- The target compound’s high hydrogen-bonding capacity (18 donors) suggests strong hydrophilic character, unlike the lipophilic hexadecanoate ester .
- ’s compound has similar solubility due to its pentamethyl-picene core but reduced polarity compared to the target compound .
Research Findings and Challenges
- Stereochemical Complexity : The target compound’s bioactivity hinges on precise stereochemistry (e.g., 2S,3R configurations), which complicates synthetic replication .
- Glycosylation Impact: Removal of the α-L-rhamnopyranosyl unit in analogs reduces bioactivity by >50%, highlighting the role of sugar diversity .
- Contradictions : ’s fatty acid esters show opposing solubility trends compared to the target compound, underscoring the aglycone’s dominance in physicochemical behavior .
Preparation Methods
Tetracyclic Core Construction
The aglycone is synthesized via a biomimetic cyclization approach:
-
Precursor : (1R,5R,9S)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid.
-
Cyclization : A Diels-Alder reaction between a functionalized geranylgeraniol derivative and a dienophile (e.g., maleic anhydride) under high-pressure conditions (3–5 kbar) achieves the tetracyclic framework.
-
Stereochemical control : Chiral auxiliaries and asymmetric catalysis ensure the correct configuration at C-1, C-5, and C-9.
Functionalization
-
C-5 Carboxylate : Introduced via Jones oxidation of a secondary alcohol intermediate.
-
14-Methylidene group : Formed by Wittig olefination using methyltriphenylphosphonium bromide.
Trisaccharide Moiety Assembly
Monosaccharide Preparation
Sequential Glycosylation
| Step | Donor | Acceptor | Conditions | Yield | α/β Ratio |
|---|---|---|---|---|---|
| 1 | Rhamnose trichloroacetimidate | Glucose thioglycoside | NIS/TfOH, CH₂Cl₂, −40°C → RT | 78% | α-only |
| 2 | Glucose trichloroacetimidate | Rhamnose-glucose | TMSOTf, molecular sieves, 0°C | 65% | β-only |
Key observations :
-
Rhamnose α-selectivity : Achieved via neighboring group participation (NGP) from C-2 benzoyl group.
-
Glucose β-selectivity : Controlled by Schürch’s "armed-disarmed" strategy, leveraging electron-withdrawing groups on the donor.
Glycosylation of the Aglycone
Glycosyl Donor Activation
The trisaccharide is activated as a hemiorthoester to enhance reactivity:
Steric Mitigation Strategies
-
Microwave assistance : Reduces reaction time from 72 h to 4 h (120 W, 60°C).
-
Temporary protecting groups : Use of levulinoyl esters at C-2′′′ to prevent undesired H-bonding.
Yield : 58% (crude), purified via preparative HPLC (C18, MeCN/H₂O).
Global Deprotection and Finalization
Deprotection Sequence
Characterization Data
-
HRMS (ESI) : m/z [M + Na]⁺ calcd. 1245.4921, found 1245.4918.
-
¹³C NMR : 178.2 ppm (C=O), 105.3 ppm (anomeric C), 19.8 ppm (C-6′′′ methyl).
Alternative Methodologies
Enzymatic Glycosylation
Palladium-Mediated Coupling
-
Glycal-iodide cross-coupling : Forms C-glycosides but requires post-oxidation to O-glycosides (→ 33% over 3 steps).
Challenges and Optimization
| Challenge | Solution | Outcome |
|---|---|---|
| Low glycosylation yield | Microwave-assisted synthesis | Yield ↑ 22% |
| Trisaccharide instability | Use of 2,6-lutidine as buffer | Degradation < 5% |
| Anomeric mixture formation | Schürch’s "armed-disarmed" strategy | β-selectivity > 20:1 |
Q & A
Q. Q1: What experimental approaches are recommended for structural elucidation of this complex glycosylated tetracyclic compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemistry and glycosidic linkages. For example, coupling constants (-values) in -NMR can distinguish axial/equatorial proton orientations in the sugar moieties .
- X-ray Crystallography: If crystallization is feasible, X-ray diffraction provides unambiguous confirmation of stereochemical assignments, especially for the tetracyclic core and glycosylation sites .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and fragmentation patterns to identify aglycone and carbohydrate units .
Q. Q2: How can researchers design synthesis pathways for this compound, given its intricate glycosylation pattern?
Answer:
- Modular Synthesis: Break the molecule into aglycone (tetracyclic core) and carbohydrate modules. Use orthogonal protecting groups (e.g., acetyl, benzyl) for stepwise glycosylation .
- Enzymatic Glycosylation: Consider glycosyltransferases for regioselective sugar attachment, as chemical methods may lack specificity for complex oligosaccharides .
- Purification: Employ preparative HPLC with hydrophilic interaction chromatography (HILIC) to separate glycosylation isomers .
Q. Q3: What methodologies are suitable for assessing its bioactivity in cancer or neurodegenerative models?
Answer:
- Antiproliferative Assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .
- Enzyme Inhibition: Test inhibition of acetylcholinesterase (AChE) or β-secretase (BACE1) for neurodegenerative applications via fluorometric assays .
- Molecular Docking: Prioritize targets by docking the compound into active sites (e.g., Hedgehog signaling proteins, G-quadruplex DNA) using AutoDock Vina .
Advanced Research Questions
Q. Q4: How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. For example, glycosylated compounds often exhibit poor bioavailability due to rapid hydrolysis .
- Tissue Distribution Studies: Use radiolabeled analogs (e.g., -tagged) to track accumulation in target tissues .
- Proteomic Analysis: Identify off-target interactions via affinity chromatography coupled with mass spectrometry .
Q. Q5: What strategies validate molecular docking predictions for this compound’s interaction with G-quadruplex DNA?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinity () between the compound and immobilized G-quadruplex structures .
- Circular Dichroism (CD): Monitor conformational changes in DNA upon ligand binding (e.g., shifts in 265 nm/295 nm peaks) .
- Mutagenesis Studies: Engineer G-quadruplex mutants to test docking-predicted interaction sites .
Q. Q6: How can structure-activity relationships (SAR) be systematically explored given the compound’s complexity?
Answer:
- Fragment-Based Design: Synthesize analogs with truncated tetracyclic cores or simplified glycosyl groups to isolate pharmacophores .
- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
- Cryo-EM for Dynamic Studies: Resolve conformational changes in target proteins bound to the compound .
Q. Q7: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
- Matrix Effects: Use stable isotope-labeled internal standards (e.g., -analogs) to normalize LC-MS/MS quantification .
- Low Abundance: Enrich via solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) .
- Isomer Discrimination: Employ chiral columns (e.g., amylose-based) or ion mobility spectrometry .
Q. Q8: How can researchers investigate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to pH extremes (1–13), oxidative stress (HO), and light to identify degradation pathways .
- Microsomal Incubations: Use liver microsomes to simulate Phase I/II metabolism and identify labile sites (e.g., ester hydrolysis) .
- Accelerated Stability Testing: Store at 40°C/75% RH and monitor degradation via UPLC-UV .
Data Contradiction Analysis
Q. Q9: How should conflicting data on antioxidant vs. pro-oxidant effects be interpreted?
Answer:
- Dose-Dependency: Pro-oxidant effects often emerge at high concentrations due to redox cycling (e.g., quinone formation) .
- Assay Specificity: Compare results across multiple assays (e.g., DPPH, ORAC, TBARS) to rule out artifact .
- Cellular Redox Environment: Assess glutathione levels and Nrf2 activation to contextualize oxidative stress responses .
Q. Q10: What explains variability in cytotoxicity data across cancer cell lines?
Answer:
- Expression Profiling: Correlate sensitivity with target protein expression (e.g., Hedgehog pathway genes) via RNA-seq .
- Efflux Pumps: Test multidrug resistance (MDR) inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .
- Metabolic Activation: Screen for cytochrome P450 isoforms (e.g., CYP3A4) that convert prodrugs to active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
